molecular formula C15H12N2O4 B012034 6,9-Dimethoxyphenazine-1-carboxylic acid CAS No. 103942-91-2

6,9-Dimethoxyphenazine-1-carboxylic acid

Cat. No. B012034
M. Wt: 284.27 g/mol
InChI Key: YNCYUUDRITZLAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenazine derivatives, including those similar to 6,9-Dimethoxyphenazine-1-carboxylic acid, often involves the use of carboxylic acids and specific coupling agents under mild conditions. One method involves the treatment of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain high yields of targeted compounds (Kaminski & Kolesińska, 2004). This process is efficient for synthesizing anhydrides from carboxylic acids, indicating a potential pathway for synthesizing 6,9-Dimethoxyphenazine-1-carboxylic acid.

Molecular Structure Analysis

Structural analysis of compounds related to 6,9-Dimethoxyphenazine-1-carboxylic acid reveals significant insights into their molecular configuration. For instance, the crystal structure analysis of related compounds provides information on molecular geometry, hydrogen bonding, and other structural features that define their stability and reactivity (Shabir et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these molecules.

Chemical Reactions and Properties

The reactivity of phenazine derivatives can be explored through their chemical reactions. Carboxylic acid derivatives, for example, engage in various reactions to form anhydrides, esters, and amides, facilitated by reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (Bandgar & Pandit, 2003). These reactions are indicative of the versatile chemical properties of 6,9-Dimethoxyphenazine-1-carboxylic acid and its derivatives.

Physical Properties Analysis

The physical properties of phenazine derivatives, including solubility, melting point, and crystalline structure, play a vital role in their application potential. Investigations into related compounds reveal diverse polymorphic forms and insights into solvation effects, which are essential for predicting the behavior of 6,9-Dimethoxyphenazine-1-carboxylic acid in different environments (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of 6,9-Dimethoxyphenazine-1-carboxylic acid derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in condensation reactions, are crucial for understanding their potential applications. The efficient condensation of carboxylic acids and amines to form amides and esters, using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, highlights the reactive nature of these compounds (Kunishima et al., 1999).

Scientific Research Applications

  • Conversion to Triazines for Antifungal Products : A method to convert carboxylic acids into 4,6-dimethoxy-1,3,5-triazines has been developed, potentially preparing antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).

  • Cytotoxic Activity Against Cancer Cells : Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the chemical structure , exhibit potent cytotoxic activity against leukemia and lung cancer cells, with some showing curative effects in a mouse model of colon 38 tumors (Deady et al., 2003).

  • Stable Sulfenic Acid Synthesis : 4,6-Dimethoxy-1,3,5-triazine-2-sulfenic acid, a compound with structural similarities, is a stable crystalline solid, useful in various chemical reactions (Tripolt, Belaj, & Nachbaur, 1993).

  • Synthesis of 2-Oxazolines : Direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions leads to excellent yields, showcasing the compound's utility in organic synthesis (Bandgar & Pandit, 2003).

  • Condensing Agent for Amides and Esters : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) effectively condenses carboxylic acids and amines, leading to the formation of amides and esters in good yields (Kunishima et al., 1999).

  • Fungicidal and Insecticidal Activities : Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives show promising fungicidal and insecticidal activities (Liu, Li, & Li, 2004).

  • Synthesis of Anti-hypertensive Drugs : An environmentally milder approach yields higher overall yields for anti-hypertensive drugs (Zheng Xiao-hui, 2011).

  • Chiral Derivatization for Diabetes Diagnosis : DMT-3(S)-Apy, a chiral derivatization reagent derived from similar compounds, is used for detecting chiral carboxylic acids in saliva, aiding in diabetes diagnosis (Takayama et al., 2014).

  • Topoisomerase Inhibitors in Cancer Chemotherapy : Novel angular benzophenazines, related in structure, act as dual topoisomerase I and II inhibitors, potentially circumventing multidrug resistance in cancer chemotherapy (Vicker et al., 2002).

properties

IUPAC Name

6,9-dimethoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYUUDRITZLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587520
Record name 6,9-Dimethoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Dimethoxyphenazine-1-carboxylic acid

CAS RN

103942-91-2
Record name 6,9-Dimethoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Krishnaiah, NR de Almeida, V Udumula… - European Journal of …, 2018 - Elsevier
Drug-resistant pathogens are a major cause of hospital- and community-associated bacterial infections in the United States and around the world. These infections are increasingly …
Number of citations: 44 www.sciencedirect.com
RC da Silva Junior, KSS Campanholi, FAP de Morais… - 2023 - intechopen.com
Photodynamic Therapy (PDT) is a therapeutic modality that can be applied with many photosensitizing compounds (PS). Photosensitization has shown promising results in damage …
Number of citations: 1 www.intechopen.com

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